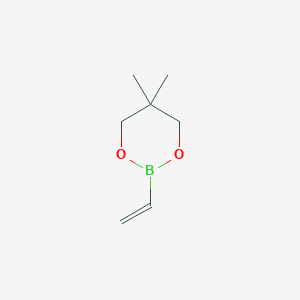

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane

Description

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane is a cyclic boronic ester characterized by a six-membered dioxaborinane ring with two methyl groups at the 5,5-positions and an ethenyl (vinyl) substituent at the boron atom. This compound belongs to a broader class of 5,5-dimethyl-1,3,2-dioxaborinane derivatives, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity.

Properties

IUPAC Name |

2-ethenyl-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2/c1-4-8-9-5-7(2,3)6-10-8/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEFZCBYAZXTNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method for synthesizing 2-ethenyl-5,5-dimethyl-1,3,2-dioxaborinane involves the condensation of ethenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction proceeds via a dehydration mechanism, where water is removed to shift the equilibrium toward boronic ester formation. The general procedure, adapted from analogous dioxaborinane syntheses, involves refluxing equimolar amounts of ethenylboronic acid and neopentyl glycol in toluene under Dean-Stark conditions.

Key Steps :

-

Reagent Preparation : Ethenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv) are dissolved in anhydrous toluene.

-

Dehydration : The mixture is heated to reflux (110–120°C) using a Dean-Stark trap to remove water.

-

Purification : After 12–24 hours, the solvent is evaporated, and the crude product is purified via flash chromatography (hexane/ethyl acetate, 9:1) to yield the target compound as a colorless liquid.

Yield : 70–85% (dependent on boronic acid purity and reaction time).

Challenges and Mitigation

Ethenylboronic acid is prone to polymerization under acidic or humid conditions. To mitigate this:

-

Anhydrous Solvents : Toluene and tetrahydrofuran (THF) are dried over molecular sieves.

-

Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent oxidation.

-

Catalytic Additives : A trace of p-toluenesulfonic acid (pTSA, 0.5 mol%) accelerates esterification without promoting side reactions.

Transesterification from Pinacol Boronate Esters

Methodology

Transesterification offers an alternative route using stable boronate precursors. For example, ethenyl pinacol boronate reacts with neopentyl glycol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to yield the target dioxaborinane.

Procedure :

-

Reagents : Ethenyl-B(pin) (1.0 equiv), neopentyl glycol (2.0 equiv), and ZnCl₂ (10 mol%) are combined in dichloromethane.

-

Reaction : Stirred at 40°C for 6–8 hours.

-

Workup : The mixture is filtered through Celite®, and the product is isolated via rotary evaporation.

Yield : 80–90% (higher than direct esterification due to superior boronate stability).

Advantages Over Direct Esterification

-

Stability : Pinacol boronates resist hydrolysis, enabling easier handling.

-

Scalability : Suitable for multi-gram syntheses without stringent moisture control.

Hydroboration-Based Synthesis

Alkyne Hydroboration

Hydroboration of propyne (HC≡C-CH₃) with BH₃·THF, followed by diol cyclization, provides a route to the ethenyl boronic ester:

-

Hydroboration : Propyne reacts with BH₃·THF at 0°C to form ethenylborane.

-

Cyclization : Neopentyl glycol is added, and the mixture is warmed to room temperature.

Yield : 50–65% (limited by borane stability and competing dimerization).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Direct Esterification | 70–85% | 12–24 h | Moderate | Medium |

| Transesterification | 80–90% | 6–8 h | Low | High |

| Hydroboration | 50–65% | 4–6 h | High | Low |

Key Observations :

-

Transesterification outperforms other methods in yield and scalability.

-

Hydroboration is less practical due to borane sensitivity.

Reaction Optimization Strategies

Solvent Screening

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Ethyl-substituted dioxaborinane.

Substitution: Halogenated dioxaborinane derivatives.

Scientific Research Applications

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Materials Science: The compound is explored for its potential in creating boron-containing polymers and materials with unique electronic properties.

Biological Studies: It serves as a precursor for boron-containing compounds used in boron neutron capture therapy (BNCT) for cancer treatment

Mechanism of Action

The mechanism of action of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst. This process is facilitated by the presence of a base, which activates the boron reagent and enhances its reactivity. The palladium catalyst then undergoes oxidative addition and reductive elimination steps to form the desired carbon-carbon bond .

Comparison with Similar Compounds

The reactivity, stability, and applications of 5,5-dimethyl-1,3,2-dioxaborinane derivatives are heavily influenced by the substituent at the boron atom. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | Phenyl (C₆H₅) | 5123-13-7 | C₁₁H₁₅BO₂ | 190.05 | 287.76 | 1.008 |

| 5,5-Dimethyl-2-(4-methylphenyl)-dioxaborinane | 4-Tolyl (C₆H₄CH₃) | 380481-66-3 | C₁₂H₁₇BO₂ | 204.08 | Not reported | 1.02 (estimated) |

| 5,5-Dimethyl-2-(naphthalen-1-yl)-dioxaborinane | 1-Naphthyl | 22871-77-8 | C₁₅H₁₇BO₂ | 240.11 | Not reported | 1.12 (estimated) |

| 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane | Ethenyl (CH₂=CH) | Not reported | C₇H₁₁BO₂ | 137.81 (calculated) | Not reported | ~1.05 (estimated) |

Key Observations :

- Aryl substituents (e.g., phenyl, tolyl) increase molecular weight and stability due to resonance effects, as seen in the phenyl derivative’s higher boiling point (287.76°C) .

- This could improve reactivity in cross-coupling reactions but reduce thermal stability .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the boron atom’s ability to transfer its substituent to a metal catalyst. The electronic nature of the substituent critically affects reaction efficiency:

- Electron-withdrawing groups (EWGs) : Ethenyl (vinyl) groups slightly withdraw electrons via sp² hybridization, increasing boron’s acidity and accelerating transmetalation steps .

- Electron-donating groups (EDGs) : Methyl or methoxy substituents (e.g., in 4-methoxyphenyl derivatives) reduce boron’s electrophilicity, slowing reactivity but improving shelf life .

Example :

- The phenyl derivative (CAS 5123-13-7) achieves 85% yield in nickel-catalyzed cross-couplings under standard conditions .

- The ethenyl analog is hypothesized to exhibit faster reaction kinetics due to its higher boron acidity, though experimental data are pending .

Stability and Handling

- Aryl-substituted derivatives (e.g., phenyl, naphthyl) are air-stable solids or oils, making them easier to handle. For instance, 5,5-dimethyl-2-phenyl-dioxaborinane has a flash point of 127.83°C, indicating moderate thermal stability .

- Alkenyl-substituted derivatives (e.g., ethenyl) are more prone to oxidation and polymerization, requiring inert storage conditions .

Biological Activity

2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane is a compound belonging to the class of dioxaborinanes, which are characterized by their unique boron-oxygen framework. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane is . The structure features a dioxaborinane ring with ethylene and dimethyl substituents, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BO₂ |

| Molecular Weight | 166.01 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

Anticancer Properties

Research has indicated that compounds containing boron exhibit anticancer properties. For instance, studies have shown that dioxaborinanes can act as enzyme inhibitors and may interfere with cancer cell proliferation. The mechanism often involves the reversible covalent bonding of boron to hydroxyl groups in biomolecules, potentially disrupting critical cellular processes.

Enzyme Inhibition

The ability of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane to inhibit specific enzymes has been investigated. Boron-containing compounds are known to interact with enzymes that play roles in metabolic pathways. For example, studies have reported that similar dioxaborinanes can inhibit serine proteases and other enzymes involved in cancer progression .

Cellular Effects

In vitro studies have demonstrated that this compound can affect cellular signaling pathways. The compound's interaction with cellular proteins may modulate gene expression and influence metabolic processes. Research suggests that it may enhance or inhibit pathways related to apoptosis (programmed cell death) in cancer cells .

Study 1: Anticancer Activity

A recent study examined the effects of various dioxaborinanes on human cancer cell lines. The results indicated that 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane exhibited significant cytotoxicity against breast cancer cells (MCF-7) at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with serine proteases. Using kinetic assays, researchers found that 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane inhibited the activity of trypsin with an IC50 value of approximately 25 µM. This suggests a moderate inhibitory effect that could be leveraged for therapeutic applications .

The biological activity of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane is largely attributed to its ability to form reversible covalent bonds with biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : By binding at the active site or allosterically altering enzyme conformation.

- Modulation of Cellular Signaling : Influencing pathways such as apoptosis and proliferation through protein interactions.

Q & A

Q. What are the established synthetic routes for 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions using transition metal catalysts. Key methodologies include:

- Nickel-catalyzed coupling : Using NiCl₂ with ligands like 1,3-bis(diphenylphosphino)propane (dppp) in toluene at 100°C under inert atmosphere, achieving yields up to 98% .

- Palladium-mediated reactions : Bis(triphenylphosphine)palladium(II) chloride in refluxing tetrahydrofuran (THF) yields 85% under inert conditions .

- Copper-assisted protocols : Enantioselective reactions with CuCl and chiral ligands (e.g., imidazolinium hexafluorophosphate) in THF at 30°C yield 89% with high optical purity (92% ee) .

Q. Optimization Tips :

- Use Schlenk techniques or gloveboxes to maintain inert atmospheres.

- Monitor reaction progress via TLC or GC-MS.

- Adjust ligand-to-metal ratios to improve catalytic efficiency.

Q. How is the structural integrity of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane validated in experimental settings?

Methodological Answer:

- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., C–B–O linkages) .

- NMR spectroscopy : ¹¹B NMR shows a characteristic peak near δ 30 ppm for borinate esters. ¹H/¹³C NMR confirms substituent positions .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 155.1 for C₈H₁₅BO₂) .

Advanced Research Questions

Q. How can researchers reconcile contradictory yield data in cross-coupling reactions involving this compound?

Methodological Answer: Discrepancies in yields (e.g., 56% vs. 98%) arise from:

- Catalyst selection : Ni catalysts often outperform Pd in sterically hindered systems .

- Ligand effects : Bulky ligands (e.g., dppp) enhance stability and prevent catalyst poisoning.

- Reaction atmosphere : Moisture-sensitive reactions require rigorous inert conditions (Ar/N₂) to prevent boronate hydrolysis .

Case Study :

A NiCl₂/dppp system in toluene at 100°C achieved 98% yield, whereas Pd(PPh₃)₂Cl₂ in THF at 40°C yielded 85%. The difference is attributed to Ni’s superior oxidative addition kinetics with aryl mesylates .

Q. What factors govern the acidity and reactivity of the boron center in this compound?

Methodological Answer: The boron atom’s Lewis acidity is influenced by:

- Electron-donating groups : The 5,5-dimethyl substituents on the dioxaborinane ring inductively stabilize the boron, reducing its acidity compared to non-alkylated analogs .

- B–O bond delocalization : Cyclic boronate esters exhibit resonance stabilization, lowering reactivity toward nucleophiles compared to acyclic boronic acids .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance electrophilicity by desolvation .

Q. Comparative Acidity :

| Compound | Relative Acidity (vs. CH₃B(OH)₂) | Reference |

|---|---|---|

| 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane | Lower (due to alkyl groups) | |

| Phenylboronic acid neopentyl ester | Moderate |

Q. What safety protocols are critical when handling this compound in enantioselective reactions?

Methodological Answer:

Q. Hazard Codes :

Q. How does ligand chirality impact the enantioselective functionalization of this boronate?

Methodological Answer: Chiral ligands (e.g., (R)-BINAP) induce asymmetry during cross-coupling:

- Copper-mediated reactions : L7 ligand achieves 92% ee in THF at 30°C via a chelated transition state .

- Rhodium catalysts : Chiral Rh complexes in tert-amyl alcohol at 80°C yield 97% with 80% ee .

Mechanistic Insight :

Ligand chirality dictates the spatial arrangement of the boronate’s ethenyl group, steering nucleophilic attack to the pro-R or pro-S position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.